molecular formula C9H8FN3O B13677874 6-Fluoroindole-3-carbohydrazide

6-Fluoroindole-3-carbohydrazide

Katalognummer: B13677874
Molekulargewicht: 193.18 g/mol
InChI-Schlüssel: NQYRTWWHCDSHRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoroindole-3-carbohydrazide is a fluorinated indole derivative that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antimicrobial and anticancer properties. The presence of a fluorine atom in the indole ring enhances its chemical stability and biological activity, making it a valuable compound for various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroindole-3-carbohydrazide typically involves the condensation of 5-fluoroisatin with isoniazid under acidic conditions. This reaction yields the desired product, which is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoroindole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and drug development .

Wissenschaftliche Forschungsanwendungen

6-Fluoroindole-3-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new therapeutic agents for treating infectious diseases and cancer.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 6-Fluoroindole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its binding affinity to biological targets, leading to increased efficacy. It is known to interact with enzymes and receptors involved in microbial and cancer cell proliferation, thereby inhibiting their activity and inducing cell death .

Vergleich Mit ähnlichen Verbindungen

  • 5-Fluoroindole-3-carbohydrazide
  • 6-Fluoroindole-3-carboxaldehyde
  • 5-Fluoro-3-phenylindole-2-carbonylthiosemicarbazide

Comparison: 6-Fluoroindole-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated indole derivatives, it exhibits enhanced stability and biological activity, making it a promising candidate for further research and development .

Eigenschaften

Molekularformel

C9H8FN3O

Molekulargewicht

193.18 g/mol

IUPAC-Name

6-fluoro-1H-indole-3-carbohydrazide

InChI

InChI=1S/C9H8FN3O/c10-5-1-2-6-7(9(14)13-11)4-12-8(6)3-5/h1-4,12H,11H2,(H,13,14)

InChI-Schlüssel

NQYRTWWHCDSHRP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)NC=C2C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.